Integrin Binding Peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Integrin binding peptides are short sequences of amino acids that specifically interact with integrins, which are transmembrane receptors involved in cell adhesion, signaling, and migration. Integrins play a crucial role in various biological processes, including immune response, wound healing, and tumor progression. These peptides are often derived from extracellular matrix proteins and are used to study and manipulate integrin functions in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Integrin binding peptides can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating reagents like HBTU or DIC.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and purification using techniques like HPLC.

Industrial Production Methods: For large-scale production, integrin binding peptides can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce these peptides in microbial systems, where the gene encoding the peptide is inserted into a plasmid and expressed in bacteria or yeast .

Chemical Reactions Analysis

Types of Reactions: Integrin binding peptides can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Introduction of functional groups or modifications at specific amino acid residues.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of protecting groups like Fmoc or Boc during SPPS to selectively modify amino acids.

Major Products: The major products of these reactions are modified peptides with enhanced stability, binding affinity, or specific functional properties tailored for research or therapeutic applications .

Scientific Research Applications

Integrin binding peptides have a wide range of applications in scientific research:

Chemistry: Used as tools to study protein-protein interactions and to develop integrin-targeted drug delivery systems.

Biology: Employed to investigate cell adhesion, migration, and signaling pathways.

Medicine: Utilized in the development of anti-cancer therapies, wound healing agents, and imaging probes for diagnostic purposes.

Industry: Applied in the design of biomaterials and tissue engineering scaffolds to promote cell adhesion and growth

Mechanism of Action

Integrin binding peptides exert their effects by specifically binding to integrin receptors on the cell surface. This binding can trigger various intracellular signaling pathways, including:

Focal adhesion kinase (FAK) activation: Leading to the activation of Src kinases and downstream signaling cascades like Ras/RAF/MEK/ERK and PI3K/Akt.

Cytoskeletal reorganization: Facilitating changes in cell shape, motility, and adhesion.

Gene expression modulation: Influencing cellular responses such as proliferation, differentiation, and survival

Comparison with Similar Compounds

Integrin binding peptides can be compared with other similar compounds, such as:

RGD peptides: Recognize and bind to integrins with the Arg-Gly-Asp motif.

Peptidomimetics: Synthetic molecules designed to mimic the structure and function of natural peptides.

Antibodies: Large proteins that can also target integrins but with different binding kinetics and specificity.

Uniqueness: Integrin binding peptides offer several advantages over similar compounds, including:

Smaller size: Allowing for better tissue penetration and reduced immunogenicity.

Ease of synthesis: Facilitating rapid production and modification.

Versatility: Enabling a wide range of applications in research, diagnostics, and therapeutics

By understanding the unique properties and applications of integrin binding peptides, researchers can continue to explore their potential in various scientific and medical fields.

Properties

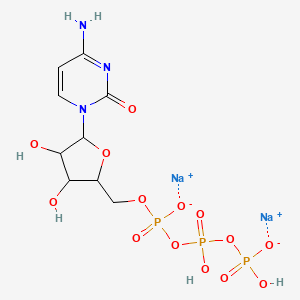

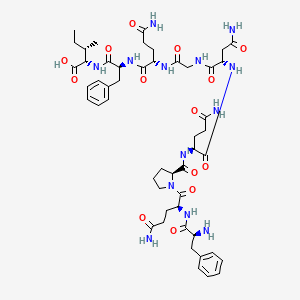

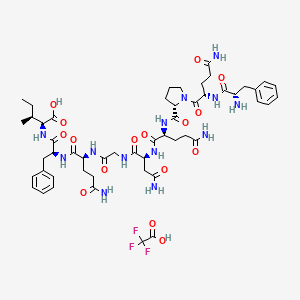

Molecular Formula |

C42H63N15O16S |

|---|---|

Molecular Weight |

1066.1 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2R)-2-[(2-acetamidoacetyl)amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C42H63N15O16S/c1-21(59)47-15-31(62)55-28(20-74)38(70)51-18-33(64)53-25(12-22-6-8-23(60)9-7-22)37(69)50-16-32(63)52-24(4-2-10-46-42(44)45)36(68)49-17-34(65)54-26(13-35(66)67)39(71)56-27(19-58)41(73)57-11-3-5-29(57)40(72)48-14-30(43)61/h6-9,24-29,58,60,74H,2-5,10-20H2,1H3,(H2,43,61)(H,47,59)(H,48,72)(H,49,68)(H,50,69)(H,51,70)(H,52,63)(H,53,64)(H,54,65)(H,55,62)(H,56,71)(H,66,67)(H4,44,45,46)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

BAWYJWNZJUIAMG-AQRCPPRCSA-N |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B10831650.png)

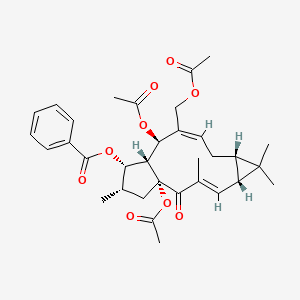

![[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831659.png)

![(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate](/img/structure/B10831661.png)

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831669.png)

![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)